N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties, including antileishmanial, antimalarial, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of 1,5-dimethyl-1H-pyrazol-4-ylmethylamine with phenoxymethyl pyrazole-3-carboxylic acid chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of advanced reactors and purification techniques to ensure the production of high-purity compound. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced pyrazole derivatives.
Substitution: Generation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antileishmanial and antimalarial properties.
Medicine: The compound's anti-inflammatory and analgesic properties make it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory and analgesic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound shares a similar pyrazole core but has different substituents, leading to different biological activities.
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid:
Uniqueness: N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide stands out due to its specific combination of substituents, which contribute to its unique pharmacological properties.
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(phenoxymethyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-13-14(11-19-21(13)2)10-18-17(23)16-8-9-22(20-16)12-24-15-6-4-3-5-7-15/h3-9,11H,10,12H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKMBPOIRHUWKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=NN(C=C2)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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